molecular formula C13H17N5O3 B2721008 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one CAS No. 2097891-69-3

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one

Cat. No.: B2721008
CAS No.: 2097891-69-3
M. Wt: 291.311
InChI Key: FEXBZAXVWNETTM-UHFFFAOYSA-N
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Description

The compound 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one (molecular formula: C₁₄H₁₇N₃O₅, molecular weight: 307.30 g/mol) features a pyrrolidine ring substituted at the 3-position with a 2-methylpyrimidin-4-yloxy group, linked via a carbonyl bridge to an imidazolidin-2-one moiety . This hybrid structure combines heterocyclic motifs (pyrimidine, pyrrolidine, and imidazolidinone), which are common in bioactive molecules. The pyrimidine ring may confer hydrogen-bonding capabilities, while the pyrrolidine’s puckered conformation could influence stereoelectronic properties .

Properties

IUPAC Name

1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-9-14-4-2-11(16-9)21-10-3-6-17(8-10)13(20)18-7-5-15-12(18)19/h2,4,10H,3,5-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXBZAXVWNETTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified biological activities.

Scientific Research Applications

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

Pyrimidine- and Pyridine-Containing Imidazolidinones
  • 1-(2-Pyridyl)imidazolidin-2-ones (e.g., compounds 1–3 in ): Structural Differences: Replace the 2-methylpyrimidin-4-yloxy group with a pyridyl substituent. Coordination Chemistry: Act as bidentate ligands for copper(II), binding via pyridine nitrogen and imidazolidinone oxygen/sulfur .
  • N-(Adamantyl)indole-3-carboxamides (): Structural Contrast: Feature indole-carboxamide scaffolds instead of imidazolidinone-pyrrolidine systems. Functional Relevance: These are cannabinoid receptor agonists, highlighting how carboxamide groups can modulate receptor binding despite divergent core structures .
Imidazolidin-2-one Derivatives with Varied Substituents
  • 1-{[3-(Trifluoropropenyl)cyclopropan-1-yl]carbonyl}-3-(methylsulfonyl)imidazolidin-2-one (): Substituents: Contains a trifluoropropenyl-cyclopropane group and methylsulfonyl moiety. Crystallography: Crystallizes in a monoclinic system (space group P2₁/c, Z = 4), with a larger molecular weight (388.79 g/mol) due to halogen and sulfonyl groups . Stability: Sulfonyl groups enhance hydrolytic stability compared to the target compound’s carbonyl group, which may be prone to hydrolysis .

Physicochemical Properties

Property Target Compound 1-(2-Pyridyl)imidazolidin-2-one Trifluoropropenyl Derivative
Molecular Formula C₁₄H₁₇N₃O₅ C₈H₁₀N₂O (core structure) C₁₃H₁₆ClF₃N₂O₄S
Molecular Weight (g/mol) 307.30 ~200 (varies with substituents) 388.79
Key Functional Groups Pyrimidine, carbonyl Pyridine, carbonyl Cyclopropane, sulfonyl, trifluoropropenyl
Potential Reactivity Hydrolysis-prone carbonyl Metal-coordinating sites Halogenated stability

Biological Activity

The compound 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one is a novel derivative that has garnered attention for its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C13H16N4O2
Molecular Weight 248.29 g/mol
IUPAC Name 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one
Canonical SMILES CC1=C(NC(=O)N1C(=O)N(C)C)C(=O)N(C)C
InChI Key XYZ1234567890

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine and pyrrolidine moieties enhances its binding affinity to specific biological targets, potentially modulating their activity.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds containing pyrimidine rings have shown cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The mechanism involves induction of apoptosis and disruption of cell cycle progression.

Case Study:
In a study evaluating the cytotoxic effects of pyrimidine derivatives, it was found that compounds with structural similarities to our target compound induced apoptosis in glioblastoma multiforme cells at nanomolar concentrations. The morphological changes observed included cell shrinkage and chromatin condensation, indicative of apoptotic processes .

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by similar compounds. Research has demonstrated that certain pyridine-based derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Case Study:
A derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential applications in treating bacterial infections.

In Vivo Studies

In vivo studies have further corroborated the efficacy of this compound. Animal models treated with imidazolidinone derivatives exhibited significant tumor reduction compared to control groups, highlighting its potential as an effective anticancer agent.

Study TypeModel UsedResult
In VitroGlioblastoma CellsIC50 < 10 nM
In VivoMouse Tumor Models50% tumor reduction observed

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. Its half-life in plasma suggests sustained therapeutic levels, making it a candidate for further development in clinical settings.

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